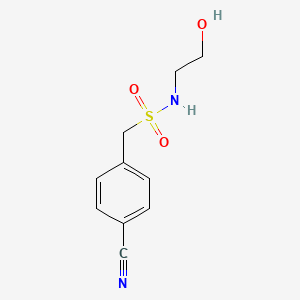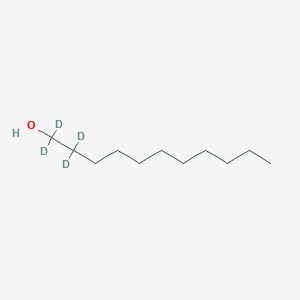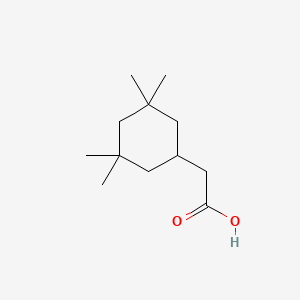![molecular formula C41H70O12 B12309970 2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12309970.png)
2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol” is a complex organic molecule. It features multiple hydroxyl groups and a steroid-like structure, indicating potential biological activity and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of hydroxyl groups, formation of glycosidic bonds, and introduction of the steroid moiety. Typical reaction conditions might include the use of protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups, glycosylation reactions using Lewis acids, and steroid synthesis involving cyclization and functional group modifications.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and rigorous quality control measures to ensure consistency.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using reagents like PCC (pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reagents like NaBH4 (sodium borohydride).
Substitution: Nucleophilic substitution reactions at the hydroxyl groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.
Reduction: NaBH4, LiAlH4 (lithium aluminum hydride).
Substitution: Alkyl halides, tosylates, and strong bases like NaH (sodium hydride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction would regenerate the original hydroxyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals or natural products.
Biology
In biological research, the compound’s multiple hydroxyl groups and steroid-like structure suggest potential as a ligand for hormone receptors or as a modulator of enzyme activity.
Medicine
Medically, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or hormone-regulating properties.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.
作用機序
The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups could form hydrogen bonds with active sites, while the steroid-like structure might mimic natural hormones, influencing signaling pathways.
類似化合物との比較
Similar Compounds
Cholesterol: A steroid with a similar core structure but different functional groups.
Corticosteroids: Steroid hormones with anti-inflammatory properties.
Glycosides: Compounds with sugar moieties similar to the oxolan-2-yl group in the compound.
Uniqueness
This compound’s uniqueness lies in its combination of a steroid-like structure with multiple hydroxyl groups and a glycosidic linkage, which could confer unique biological activities and chemical reactivity.
特性
分子式 |
C41H70O12 |
|---|---|
分子量 |
755.0 g/mol |
IUPAC名 |
2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-50-35-33(48)30(45)24(19-42)51-35)22-11-16-40(7)29(22)23(43)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3 |
InChIキー |
CJFGBCWGOQRURQ-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(O6)CO)O)O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B12309915.png)
![rac-[(2R,5S)-5-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride, cis](/img/structure/B12309924.png)

![[6-(Pyridin-2-yl)pyridin-2-yl]methanamine trihydrochloride](/img/structure/B12309931.png)






![[2,2-Dimethylpropanoyloxymethoxy-[[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12309975.png)
